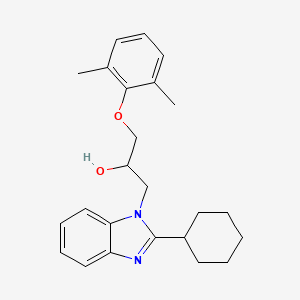

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol

Descripción

Compound ID: D510-1274 is a racemic mixture characterized by a benzimidazole core substituted with a cyclohexyl group at position 2 and a propan-2-ol linker connecting to a 2,6-dimethylphenoxy moiety . Key physicochemical properties include:

Propiedades

Número CAS |

1018127-02-0 |

|---|---|

Fórmula molecular |

C24H30N2O2 |

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

1-(2-cyclohexylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |

InChI |

InChI=1S/C24H30N2O2/c1-17-9-8-10-18(2)23(17)28-16-20(27)15-26-22-14-7-6-13-21(22)25-24(26)19-11-4-3-5-12-19/h6-10,13-14,19-20,27H,3-5,11-12,15-16H2,1-2H3 |

Clave InChI |

HBTVCOHEOSCTDA-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,6-DIMETHYLPHENOXY)PROPAN-2-OL typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Cyclohexyl Substitution:

Attachment of the Propanol Group: The final step involves the reaction of the benzodiazole derivative with 2,6-dimethylphenol and an appropriate alkylating agent to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,6-DIMETHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution could result in various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving benzodiazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,6-DIMETHYLPHENOXY)PROPAN-2-OL would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The benzodiazole ring is known to interact with the central nervous system, potentially modulating neurotransmitter activity.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

*Molecular weights estimated based on structural similarity.

Key Observations:

- Substituent Symmetry: The 2,6-dimethylphenoxy group in D510-1274 contrasts with the 3,5-dimethylphenoxy group in Compound 20. Symmetric substitution may reduce steric hindrance in target binding .

- Backbone Diversity: Piperazine (HBK series) and pyrrolidinone () backbones introduce distinct pharmacophoric features, such as basic nitrogen atoms (piperazine) or lactam rings (pyrrolidinone), influencing solubility and metabolic pathways .

Adrenoceptor Binding

- Compounds 10/11: Demonstrated α₁-, α₂-, and β₁-adrenoceptor binding, with antiarrhythmic and hypotensive effects . The methoxy groups may enhance affinity for adrenergic receptors.

Metabolic Stability

- The cyclohexyl group in D510-1274 may confer resistance to oxidative metabolism .

- Compound 20: The 3,5-dimethylphenoxy group may undergo hydroxylation, whereas the 2,6-dimethyl analog in D510-1274 is less susceptible to phase I metabolism .

Therapeutic Potential and Limitations

- D510-1274 : High lipophilicity favors CNS penetration but may increase off-target risks. The racemic mixture could lead to enantiomer-specific effects .

- Compound: The pyrrolidinone ring may improve solubility, making it preferable for oral formulations compared to D510-1274 .

- HBK15 : Chlorine substitution enhances electrophilicity, which may improve target engagement but raise toxicity concerns .

Actividad Biológica

The compound 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol is a member of the benzimidazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Chemical Formula : C₁₈H₂₃N₂O

- Molecular Weight : 285.39 g/mol

- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for structural insights.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, notably:

- Antioxidant Activity : Some benzimidazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that similar benzimidazole compounds exhibit antimicrobial activity, potentially making this compound a candidate for further investigation in infection control.

Pharmacological Profiles

Study 1: Urokinase Inhibition

A study focusing on the inhibition of uPA revealed that the compound significantly reduced plasminogen activation in vitro. This suggests potential applications in managing conditions associated with excessive fibrinolysis or cancer metastasis .

Study 2: Antioxidant Properties

Research conducted on various benzimidazole derivatives indicated that compounds with similar structures exhibited notable antioxidant activities. These findings support further exploration into the protective capabilities of this compound against oxidative damage in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.